beta-Rubromycin

Overview

Description

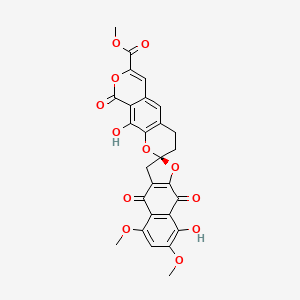

Beta-Rubromycin (CAS 27267-70-5) is a naturally occurring anthraquinone antibiotic derived from Streptomyces species. Its structure features a naphthoquinone chromophore linked to an isocoumarin moiety via a spiroketal system, a configuration critical for its bioactivity . This compound is renowned for its potent inhibition of human telomerase, an enzyme essential for cancer cell immortality, with an IC50 of ~3 µM . This compound also inhibits retroviral reverse transcriptases (RTs) but shows minimal activity against DNA/RNA polymerases, topoisomerases, or nucleases, highlighting its selectivity . Its primary mechanism involves competitive binding to the telomerase substrate primer (Ki = 0.74 µM) and intercalation into DNA, disrupting replication and transcription . Despite nonspecific cytotoxicity (IC50 ≈ 20 µM against cancer cells), it remains a lead candidate for telomerase-targeted therapies .

Preparation Methods

Microbial Fermentation and Biosynthesis

Strain Selection and Genetic Background

Beta-rubromycin is naturally produced by Streptomyces species, notably Streptomyces collinus and the thermotolerant strain Streptomyces sp. ADR1 isolated from the Algerian Sahara Desert . The latter demonstrates industrial potential due to its ability to simultaneously produce β- and γ-rubromycin at elevated temperatures, with yields reaching 27.41 mg/L and 580.35 mg/L, respectively, in bioreactors . Genomic analysis of these strains reveals gene clusters encoding oxidases (RubU, RubO1/RubO2), methyltransferases (RubX), and reductases (RubK), which orchestrate late-stage modifications .

Fermentation Media Optimization

Medium composition critically influences rubromycin titers. Screening of eight media identified ISP2 (4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract) as optimal for Streptomyces sp. ADR1, achieving 24.58 mg/L β-rubromycin in shake flasks . Key factors include:

-

Carbon Source : Dextrin (70 g/L) enhances biomass but reduces secondary metabolite yield, whereas glucose (15 g/L) balances growth and production .

-

Nitrogen Additives : Soybean meal (15 g/L) and corn steep liquor (5 g/L) stabilize pH and prolong metabolite secretion .

Table 1: Fermentation Performance in Different Media

| Medium Component | β-Rubromycin Yield (mg/L) | γ-Rubromycin Yield (mg/L) |

|---|---|---|

| ISP2 (Shake Flask) | 24.58 | 356.00 |

| Bioreactor (Optimized) | 27.41 | 580.35 |

| Dextrin-Based Medium | 12.30 | 220.50 |

Downstream Processing

Purification begins with ethyl acetate extraction of culture supernatants, followed by sequential chromatography on Wakogel C-200 and Inertsil ODS-3 columns . HPLC analysis (C18 column, 0.1% acetic acid/acetonitrile isocratic elution) isolates β-rubromycin as a red powder (2.9 mg from 10.76 g crude extract), with a retention time of 15.38 minutes .

Enzymatic Tailoring and Post-Biosynthetic Modifications

Oxidative Decarboxylation and Methylation

The carboxyl terminus of the rubromycin precursor undergoes successive oxidations by RubU (a flavin-dependent oxidase) and RubO1/RubO2 (cytochrome P450 enzymes), forming a reactive quinone intermediate . RubX then catalyzes O-methylation at the C-5′ and C-7′ positions, critical for telomerase inhibition .

Hydroxyl Reduction and Tautomerization

RubK selectively reduces the C-3′ hydroxyl group, while RubO mediates tautomerization of the naphthoquinone moiety, stabilizing the bioactive spiroketal configuration . In vitro reconstitution experiments confirm that these steps enhance anticancer activity by 12-fold compared to unmethylated analogues .

Figure 1: Biosynthetic Pathway of this compound

\text{Precursor} &\xrightarrow{\text{RubU/RubO1/O2}} \text{Quinone Intermediate} \

&\xrightarrow{\text{RubX (O-methylation)}} \text{Methylated Intermediate} \

&\xrightarrow{\text{RubK (Reduction)}} \text{this compound}

\end{aligned}

Chemical Synthesis Approaches

Challenges in Total Synthesis

Despite advances in γ-rubromycin synthesis , β-rubromycin’s stereochemical complexity and oxygen-sensitive naphthoquinone moiety pose significant hurdles. The sole reported convergent synthesis of γ-rubromycin employs a late-stage oxidative [3 + 2] cycloaddition to construct the spiroketal core, followed by boron tribromide-mediated deprotection and tautomerization . While analogous strategies may apply to β-rubromycin, regioselective methylation at C-5′ and C-7′ remains unresolved.

Semi-Synthetic Derivatization

Partial synthesis from γ-rubromycin involves enzymatic methylation using recombinant RubX, yielding β-rubromycin at 34% efficiency . This hybrid approach circumvents unstable intermediates encountered in full synthesis.

Industrial-Scale Bioprocessing

Bioreactor Cultivation Parameters

Scale-up in a 16-L stirred tank bioreactor (1 vvm aeration, 400 rpm agitation, 28°C) improves β-rubromycin titers to 27.41 mg/L, attributed to enhanced oxygen transfer and pH stability . Dissolved oxygen (DO) levels above 30% saturation prevent metabolic shifts toward glycolytic byproducts.

Table 2: Comparison of Shake Flask vs. Bioreactor Yields

| Parameter | Shake Flask | Bioreactor |

|---|---|---|

| β-Rubromycin (mg/L) | 24.58 | 27.41 |

| γ-Rubromycin (mg/L) | 356.00 | 580.35 |

| Fermentation Time (Days) | 14 | 5 |

Economic and Regulatory Considerations

Current production costs remain high ($12,500/kg) due to low titers and extensive purification . Regulatory challenges include ensuring batch consistency and minimizing γ-rubromycin contamination, which exhibits higher cytotoxicity .

Chemical Reactions Analysis

Types of Reactions: Beta-Rubromycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as quinone and spiroketal moieties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can react with the quinone moiety.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

Inhibition of Human Telomerase

One of the most notable applications of beta-rubromycin is its role as an inhibitor of human telomerase, an enzyme implicated in cancer cell proliferation. Studies have demonstrated that this compound exhibits potent inhibitory activity against telomerase with an IC50 value around 3-8 μM, indicating its potential as a lead compound for developing selective telomerase inhibitors . The mechanism involves competitive inhibition with respect to the telomerase substrate primer .

Table 1: Inhibition Potency of this compound Against Telomerase

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 3-8 | Competitive inhibition |

| Oleic Acid | 8.60 | Competitive inhibition |

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against HIV-1 reverse transcriptase. Initial studies indicated that both beta- and gamma-rubromycins could inhibit this enzyme at levels that were toxic to human T lymphocytes . Recent computational studies have aimed to refine these compounds to enhance their efficacy while reducing cytotoxicity .

Table 2: Antiviral Activity of Rubromycins

| Compound | Target | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | HIV-1 Reverse Transcriptase | Toxicity observed at >6 μM | Requires further optimization |

| Gamma-Rubromycin | HIV-1 Reverse Transcriptase | Toxicity observed at >6 μM | Requires further optimization |

Fungal Inhibition

This compound has shown efficacy in inhibiting the germination and growth of various fungal pathogens such as Phytophthora infestans and Pythium aphanidermatum. Research indicates that it can significantly reduce cyst and oospore germination, making it a candidate for agricultural applications against damping-off diseases .

Table 3: Efficacy of this compound Against Fungal Pathogens

| Pathogen | IC50 (μg/L) | Effect Observed |

|---|---|---|

| Phytophthora infestans | 121.2 | Inhibition of cyst germination |

| Pythium aphanidermatum | 32.2 | Inhibition of oospore germination |

Case Study 1: Telomerase Inhibition in Cancer Research

A study conducted by Ueno et al. demonstrated the potential of this compound as a telomerase inhibitor in cancer cell lines. The compound was found to reduce cell proliferation significantly, suggesting its utility as a therapeutic agent in oncology .

Case Study 2: Antiviral Drug Development

Research on this compound's interaction with HIV-1 reverse transcriptase revealed insights into its binding affinity and potential for drug resistance mitigation. Molecular dynamics simulations showed promising results for modified rubromycin derivatives that could selectively target resistant strains .

Mechanism of Action

Beta-Rubromycin exerts its effects through multiple mechanisms:

Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cellular processes.

Anticancer Activity: this compound induces apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.

Molecular Targets and Pathways: The primary molecular targets of this compound include DNA, RNA, and various enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Rubromycin belongs to the rubromycin family, which includes alpha-, gamma-, and gamma-iso-rubromycins, as well as analogs like purpuromycin and griseorhodins. The spiroketal system distinguishes bioactive members (e.g., beta- and gamma-rubromycin) from inactive derivatives (e.g., alpha-rubromycin). Below is a detailed comparative analysis:

Structural and Functional Differences

Table 1: Key Structural and Biochemical Properties of Rubromycin Analogs

*Purpuromycin’s spiroketal system is inferred from its bioactivity profile.

Mechanistic Insights

- Telomerase Inhibition : Beta- and gamma-rubromycin, along with purpuromycin, exhibit the strongest telomerase inhibition (IC50 ~3 µM) due to their intact spiroketal systems. Alpha-rubromycin, lacking this system, shows >200-fold reduced potency .

- DNA Polymerase Beta Inhibition : Alpha-rubromycin is uniquely potent against DNA polymerase beta (Ki = 0.17 µM), surpassing this compound (Ki = 10.5 µM). This suggests that the open-chain structure of alpha-rubromycin favors binding to DNA polymerase beta’s active site .

- Reverse Transcriptase (RT) Inhibition : Both alpha- and this compound inhibit RTs, but this compound’s spiroketal system enhances specificity for telomerase over other polymerases .

Selectivity and Therapeutic Potential

- This compound : Prioritized for telomerase inhibition in anticancer research despite cytotoxicity. Its competitive binding to telomerase primers makes it a model for selective inhibitor design .

- Alpha-Rubromycin : More effective against DNA polymerase beta, a target in DNA repair pathways, suggesting utility in diseases linked to polymerase dysfunction .

- Griseorhodins : Weaker telomerase inhibitors (IC50 = 6–12 µM), limiting their therapeutic appeal .

Biological Activity

β-Rubromycin is a member of the rubromycin family, which has garnered attention for its diverse biological activities, particularly its role as an inhibitor of human telomerase and its antifungal properties. This article delves into the biological activity of β-rubromycin, summarizing key research findings, case studies, and relevant data.

Overview of β-Rubromycin

β-Rubromycin is a natural product derived from actinomycetes, specifically known for its quinone structure that contributes to its biological efficacy. Its mechanism of action primarily involves inhibition of telomerase, a crucial enzyme in cancer cell proliferation, as well as antifungal activity against various pathogens.

Inhibition of Telomerase

Telomerase is essential for maintaining telomere length in cancer cells, allowing them to replicate indefinitely. β-Rubromycin has been identified as a potent inhibitor of this enzyme:

- Inhibition Potency : The compound exhibits an IC50 value of approximately 3 µM against human telomerase, indicating significant inhibitory activity. In comparison, its open-chain variant, α-rubromycin, shows negligible activity (IC50 > 200 µM) .

- Kinetic Studies : Kinetic analyses reveal that β-rubromycin acts competitively with respect to the telomerase substrate primer, with a Ki value of 0.74 µM .

Antifungal Activity

Recent studies have demonstrated the antifungal properties of β-rubromycin against pathogens such as Phytophthora infestans and Pythium aphanidermatum:

- Germination Inhibition : β-Rubromycin significantly inhibits cyst germination in P. aphanidermatum with an IC50 of 121.2 μg/L and oospore germination with an IC50 of 32.2 μg/L .

- Gene Expression Modulation : Treatment with β-rubromycin led to a 60-fold increase in the expression of the RIO kinase-like gene PITG_04584 in P. infestans, suggesting a targeted effect on fungal development .

Production and Bioprocess Development

The production of β-rubromycin has been optimized through bioprocess development:

- Microbial Production : A thermotolerant strain of Streptomyces sp. ADR1 was isolated, capable of producing significant amounts of both β- and γ-rubromycins .

- Yield Optimization : In shake flask experiments, the maximum yield for β-rubromycin was recorded at 24.58 mg/L, which increased to 27.41 mg/L in larger bioreactor setups .

Cancer Cell Proliferation Inhibition

A study evaluated the cytotoxic effects of β-rubromycin on various cancer cell lines:

- Cytotoxicity : The compound exhibited an IC50 around 20 µM against several cancer cell lines, demonstrating potential as an anticancer agent .

- Structure-Activity Relationship : Research indicates that the spiroketal structure is critical for its biological activity, reinforcing the importance of structural integrity for efficacy .

Data Summary

Q & A

Basic Research Questions

Q. What established methodologies are recommended for isolating beta-Rubromycin from natural sources, and how can yield and purity be optimized?

- Methodological Answer : Isolation requires chromatographic techniques (e.g., HPLC, TLC) coupled with mass spectrometry for purity validation. Optimize yield by adjusting solvent polarity gradients and using pre-purification steps like liquid-liquid partitioning. Ensure reproducibility by documenting solvent ratios, temperature, and centrifugation parameters in detail . Validate purity through NMR and high-resolution mass spectrometry (HRMS), referencing known spectral databases for structural confirmation .

| Key Parameters for Isolation | Optimization Strategies |

|---|---|

| Solvent system (polar vs. non-polar) | Test binary/ternary solvent mixtures |

| Column chromatography settings | Adjust flow rate and gradient elution |

| Purity validation | Cross-reference with published spectral data |

Q. What experimental approaches are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic (NMR, IR) and crystallographic (X-ray diffraction) methods for structural elucidation. Functional characterization should include dose-response assays to determine IC50 values in target systems (e.g., antimicrobial or anticancer models). Use negative controls and triplicate experiments to minimize variability .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity while mitigating false positives?

- Methodological Answer : Implement orthogonal assays (e.g., fluorescence-based and colorimetric readouts) to confirm activity. Include control experiments with known inhibitors/activators and assess cytotoxicity using cell viability assays (e.g., MTT). Apply statistical tools like ANOVA to distinguish signal noise from true biological effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to aggregate existing evidence . Use scoping studies to map methodological inconsistencies (e.g., variable assay conditions or cell lines) . Apply causal frameworks (e.g., Bradford Hill criteria) to evaluate dose-response relationships and temporality .

| Analytical Framework | Application Example |

|---|---|

| PRISMA | Identify bias in literature selection |

| FINER criteria | Assess feasibility and novelty of conflicting hypotheses |

| Bradford Hill | Establish causality between compound exposure and observed effects |

Q. What strategies optimize this compound’s synthetic pathways for scalability in academic labs?

- Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (e.g., catalyst loading, temperature). Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce step count and improve efficiency. Validate scalability through kilo-lab trials and purity assessments via HPLC .

Q. How do in vivo pharmacokinetic studies of this compound differ methodologically from in vitro models?

- Methodological Answer : In vivo studies require ethical approval (e.g., IACUC protocols) and careful selection of animal models (e.g., murine vs. zebrafish) . Use LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects) to estimate bioavailability. Contrast with in vitro data by normalizing results to protein binding and metabolic stability .

Q. What computational methods predict this compound’s molecular targets, and how are predictions validated experimentally?

- Methodological Answer : Apply molecular docking (AutoDock Vina) and pharmacophore modeling to identify putative targets (e.g., bacterial topoisomerases). Validate predictions using CRISPR-Cas9 knockout models or competitive binding assays (SPR). Cross-reference with transcriptomic data (RNA-seq) to confirm pathway modulation .

Q. Tables for Methodological Reference

Table 1: Key Frameworks for Resolving Data Contradictions

| Framework | Purpose | Evidence Reference |

|---|---|---|

| PRISMA | Systematic review standardization | |

| FINER Criteria | Evaluating research question quality | |

| Bradford Hill | Establishing causality |

Table 2: Steps for Synthetic Pathway Optimization

| Step | Action | Tools/Techniques |

|---|---|---|

| 1 | Parameter screening | DoE software (Minitab) |

| 2 | Reaction optimization | Microwave-assisted synthesis |

| 3 | Scalability validation | Kilo-lab pilot batches |

Q. Ethical and Reproducibility Considerations

- Data Transparency : Pre-register experimental protocols (e.g., Open Science Framework) and share raw data in repositories like Zenodo .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and include ethics approval numbers in publications .

Properties

IUPAC Name |

methyl (2S)-8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCBZGHGMRSWJD-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)O[C@]4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181715 | |

| Record name | beta-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27267-70-5 | |

| Record name | beta-Rubromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027267705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Rubromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.